molecular formula C25H32N2O3 B12173705 N-(1-benzylpiperidin-4-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide

N-(1-benzylpiperidin-4-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide

Cat. No.: B12173705
M. Wt: 408.5 g/mol
InChI Key: RGXYBIKXKJEZJW-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydride.

    Formation of the Tetrahydropyran Ring: The tetrahydropyran ring is formed through a cyclization reaction involving a suitable diol and an acid catalyst.

    Coupling Reaction: The benzylpiperidine and tetrahydropyran intermediates are coupled using a carboxylation reaction to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. The benzylpiperidine moiety may interact with neurotransmitter receptors, while the methoxyphenyl group could modulate the compound’s binding affinity and selectivity. The tetrahydropyran ring may contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzylpiperidin-4-yl)-4-(4-hydroxyphenyl)tetrahydro-2H-pyran-4-carboxamide
  • N-(1-benzylpiperidin-4-yl)-4-(4-chlorophenyl)tetrahydro-2H-pyran-4-carboxamide

Uniqueness

N-(1-benzylpiperidin-4-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its pharmacokinetic and pharmacodynamic properties. This structural feature may enhance its ability to cross biological membranes and interact with specific molecular targets.

Properties

Molecular Formula

C25H32N2O3

Molecular Weight

408.5 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-4-(4-methoxyphenyl)oxane-4-carboxamide

InChI

InChI=1S/C25H32N2O3/c1-29-23-9-7-21(8-10-23)25(13-17-30-18-14-25)24(28)26-22-11-15-27(16-12-22)19-20-5-3-2-4-6-20/h2-10,22H,11-19H2,1H3,(H,26,28)

InChI Key

RGXYBIKXKJEZJW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2(CCOCC2)C(=O)NC3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

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